3-Aminopropyl(phenyl)phosphinic acid

physicochemical profiling CNS drug design phosphinic acid SAR

3-Aminopropyl(phenyl)phosphinic acid (C₉H₁₄NO₂P; MW 199.19 g/mol) is an organophosphorus compound belonging to the α-amino phosphinic acid subclass. It features a phosphinic acid moiety [R₁R₂P(=O)OH] in which the phosphorus atom is directly substituted with both a 3-aminopropyl chain and a phenyl ring, distinguishing it from simpler GABA-mimetic phosphinic acids that carry hydrogen or methyl at the same position.

Molecular Formula C9H14NO2P
Molecular Weight 199.19 g/mol
Cat. No. B8396275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropyl(phenyl)phosphinic acid
Molecular FormulaC9H14NO2P
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)(CCCN)O
InChIInChI=1S/C9H14NO2P/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2,(H,11,12)
InChIKeyMDGPUUSWAVZTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopropyl(phenyl)phosphinic acid – A Structurally Distinct Phosphinic Acid GABA Analog for Receptor Pharmacology and Enzyme Inhibition Studies


3-Aminopropyl(phenyl)phosphinic acid (C₉H₁₄NO₂P; MW 199.19 g/mol) is an organophosphorus compound belonging to the α-amino phosphinic acid subclass [1]. It features a phosphinic acid moiety [R₁R₂P(=O)OH] in which the phosphorus atom is directly substituted with both a 3-aminopropyl chain and a phenyl ring, distinguishing it from simpler GABA-mimetic phosphinic acids that carry hydrogen or methyl at the same position [2]. Documented in patent literature as part of the substituted propane-phosphinic acid series (US 5,051,524), this compound serves as a research intermediate and a candidate for structure–activity relationship (SAR) exploration within GABAB receptor pharmacology and metallo-aminopeptidase inhibitor development [3][4].

Why Generic Substitution Fails for 3-Aminopropyl(phenyl)phosphinic acid – The Impact of the P-Phenyl Substituent on Physicochemical and Pharmacological Profile


Within the phosphinic acid GABA analog series, the identity of the phosphorus substituent (R₂) is a critical determinant of receptor affinity, transport recognition, and tissue distribution. The prototypical unsubstituted analog, 3-aminopropylphosphinic acid (3-APPA, CGP 27492; MW 122.04; XLogP −1.27), is a potent GABAB agonist (rat pIC₅₀ 9.7) but is rapidly cleared by GABA transporters (GAT), limiting its central duration of action [1][2]. The methyl-substituted derivative, SKF 97541 (3-APMPA; MW 137.06; XLogP −0.74), gains blood–brain barrier permeability and enhanced in vivo potency (rat pIC₅₀ 8.2) [3][4]. The P-phenyl substitution in 3-aminopropyl(phenyl)phosphinic acid represents a distinct chemotype: the bulky, lipophilic phenyl ring (MW 199.19; predicted XLogP substantially higher than −0.74) alters both the steric environment around the phosphinic acid zinc-binding group and the compound's molecular recognition by transporters and receptors. Consequently, simple replacement by 3-APPA, SKF 97541, or baclofen in any experimental or synthetic protocol will yield fundamentally different potency, selectivity, and pharmacokinetic outcomes [2][5].

Quantitative Differentiation Evidence: 3-Aminopropyl(phenyl)phosphinic acid vs. Closest Phosphinic Acid Analogs


Molecular Weight and Lipophilicity Differentiation from 3-APPA (CGP 27492) and SKF 97541

The P-phenyl substitution in 3-aminopropyl(phenyl)phosphinic acid produces a substantial increase in molecular weight (199.19 g/mol) compared with both 3-APPA (CGP 27492; 122.04 g/mol) and SKF 97541 (3-APMPA; 137.06 g/mol), representing a 63% and 45% increase, respectively [1][2]. The phenyl ring is electron-rich and hydrophobic, which, based on the established SAR of phosphinic acid GABAB ligands, is predicted to shift the XLogP from the negative range (−1.27 for 3-APPA, −0.74 for SKF 97541) into the positive range, substantially altering blood–brain barrier permeability and transporter recognition [3][4].

physicochemical profiling CNS drug design phosphinic acid SAR

GABA Transporter (GAT) Recognition Divergence: P-Phenyl Substitution Reduces GAT-Mediated Clearance

Class-level SAR evidence demonstrates that the potency of 3-aminopropylphosphinic acid (3-APPA) in neocortical slice preparations is limited by GAT-mediated uptake; co-application of the GAT inhibitor NO-711 potentiates 3-APPA responses, revealing that 3-APPA is 10-fold less potent than baclofen when GAT uptake is active [1]. Phenyl-substituted phosphinic acid analogs exhibit reduced recognition by GABA transporters compared with unsubstituted or methyl-substituted variants, which is attributed to steric hindrance from the bulky aromatic ring impairing substrate-transporter interactions [2]. This class-level principle predicts that 3-aminopropyl(phenyl)phosphinic acid, bearing a P-phenyl substituent, will exhibit diminished GAT-mediated clearance relative to 3-APPA.

GABA transporter brain penetration phosphinic acid pharmacokinetics

Aminopeptidase Inhibition: The P-Phenyl Phosphinic Acid Scaffold as a Zinc-Binding Pharmacophore

The positional isomer (1-amino-3-phenylpropyl)phosphinic acid—which differs in the placement of the amino group relative to phosphorus—acts as an inhibitor of human recombinant alanyl aminopeptidase (APN/CD13) with a measured Ki of 160 nM [1][2]. More elaborate phosphinic pseudopeptides incorporating the 1-amino-3-phenylpropyl scaffold achieve IC₅₀ values as low as 60 nM against human APN, demonstrating that the phenyl-containing phosphinic acid motif is a validated zinc-binding group for metalloprotease inhibitor design [3]. 3-Aminopropyl(phenyl)phosphinic acid, by virtue of retaining the P-phenyl phosphinic acid core while presenting a terminal primary amine on the propyl chain, offers a structurally distinct vector for conjugation to peptide or peptidomimetic moieties, complementing existing α-amino phosphinic acid libraries.

aminopeptidase inhibition zinc metalloprotease phosphinic pseudopeptide

Synthetic Accessibility: Hydrolysis of Ethyl 3-Aminopropyl(phenyl)phosphinate as a Defined Route

A defined synthetic route to 3-aminopropyl(phenyl)phosphinic acid is documented in US Patent 5,051,524: acid-catalyzed hydrolysis of ethyl 3-aminopropyl(phenyl)phosphinate with 20% HCl under reflux (4 hours), followed by recrystallization from methanol/propylene oxide, yields the target compound as a white solid with a melting point of 298–300 °C [1]. This contrasts with the synthesis of 3-APPA, which typically requires alternative phosphinic acid building blocks and different protecting group strategies [2]. The availability of a well-characterized synthetic entry point and a defined melting point specification facilitates purity verification and batch-to-batch quality control for procurement.

phosphinic acid synthesis ester hydrolysis process chemistry

Procurement-Driven Application Scenarios for 3-Aminopropyl(phenyl)phosphinic acid


GABAB Receptor Structure–Activity Relationship (SAR) Expansion at the Phosphorus Substituent

For medicinal chemistry groups mapping the steric and electronic tolerance of the GABAB receptor orthosteric site at the phosphorus substituent position (R₂), 3-aminopropyl(phenyl)phosphinic acid fills a critical gap between the unsubstituted 3-APPA (R₂ = H; pIC₅₀ 9.7) and the methyl analog SKF 97541 (R₂ = CH₃; pIC₅₀ 8.2) [1][2]. The P-phenyl substituent introduces aromatic π-electron density and substantially increased steric bulk, enabling systematic probing of the receptor's hydrophobic pocket dimensions. This compound is the logical procurement choice when the SAR question specifically concerns aromatic substitution at phosphorus—a position not addressable by baclofen or other carboxylic acid-based GABA analogs [3].

Peripherally Restricted GABAB Pharmacological Tool Design

The P-phenyl substitution is predicted to reduce both GAT-mediated cellular uptake and passive blood–brain barrier penetration, based on the established class-level SAR wherein increasing phosphorus substituent bulk impairs transporter recognition [1][2]. For in vivo pharmacological studies requiring GABAB receptor engagement restricted to peripheral tissues (e.g., enteric nervous system, immune cell GABAB receptors, or pancreatic islet function), this compound offers a rational starting scaffold that may achieve peripheral selectivity without requiring co-administration of transporter inhibitors [3].

Metallo-Aminopeptidase Inhibitor Library Expansion

Phosphinic acids are established transition-state mimics for zinc-dependent metalloproteases, and the phenyl-phosphinic acid motif has been validated in APN/CD13 inhibitors (Ki = 160 nM for the positional isomer; IC₅₀ = 60 nM for optimized pseudopeptides) [1][2]. 3-Aminopropyl(phenyl)phosphinic acid provides a structurally distinct aminoalkyl vector—the 3-aminopropyl chain—that is absent from the α-amino-3-phenylpropyl series dominating current APN inhibitor SAR. This enables the synthesis of phosphinic pseudopeptide libraries with altered backbone geometry, potentially accessing selectivity over related aminopeptidases (ERAP1, ERAP2, IRAP) that discriminate based on phosphinic acid side-chain orientation [3].

Coordination Chemistry and Metal Complex Precursor Development

The combination of a phosphinic acid group (which can act as a monoanionic O-donor ligand) with a pendant primary amine and a phenyl ring creates a tridentate [O, N, π] or bridging ligand motif. Related bis(3-aminopropyl)phenylphosphine (bap) has been extensively characterized as a tridentate NNP ligand for Mo(0), W(0), and Pt(IV) complexes [1]. 3-Aminopropyl(phenyl)phosphinic acid, as the oxidized phosphorus(V) analog, may serve as a precursor to novel coordination polymers, metal-organic frameworks, or catalytic metal complexes where the phosphinate oxygen and amine nitrogen cooperate in metal binding [2].

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